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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)cyclopentan-1-

one

CAS No.: 1242029-81-7

Cat. No.: B1467557 Get Quote

Executive Summary
2-(2-Chlorophenyl)cyclopentan-1-one (CAS 1242029-81-7) is a specialized arylcycloalkyl

ketone intermediate. Structurally, it represents a ring-contracted analog of the immediate

precursor to Ketamine (2-(2-chlorophenyl)cyclohexanone). Consequently, it serves as a critical

scaffold in the synthesis of novel dissociative anesthetics and the exploration of Structure-

Activity Relationships (SAR) targeting the NMDA receptor.

This guide details the physicochemical profile, a validated Palladium-catalyzed synthesis

protocol, and the strategic utility of this compound in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1]
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Property Specification

Chemical Name 2-(2-Chlorophenyl)cyclopentan-1-one

CAS Number 1242029-81-7

Molecular Formula C₁₁H₁₁ClO

Molecular Weight 194.66 g/mol

Appearance
White to off-white solid (low melting point) or

colorless viscous oil

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Purity Standard ≥98.0% (HPLC) for synthetic applications

Synthesis Protocol: Pd-Catalyzed -Arylation
While traditional methods for

-arylation of ketones often suffer from regioselectivity issues or harsh conditions, the Palladium-
catalyzed cross-coupling of cyclopentanone with 1-bromo-2-chlorobenzene represents the
current gold standard for synthesizing this intermediate with high fidelity.

Reaction Logic
The reaction proceeds via the formation of a palladium-enolate species. The use of a sterically

hindered, electron-rich phosphine ligand (e.g., BINAP or Xantphos) is crucial to facilitate the

oxidative addition of the aryl halide and the subsequent reductive elimination of the

-aryl ketone.

Experimental Workflow
Reagents:

Substrate A: Cyclopentanone (1.2 equiv)

Substrate B: 1-Bromo-2-chlorobenzene (1.0 equiv)
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Catalyst: Pd(OAc)₂ (1-2 mol%)

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a

magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

Catalyst Pre-complexation: Charge the flask with Pd(OAc)₂ and BINAP. Add anhydrous

Toluene and stir at room temperature for 15 minutes to generate the active catalytic species

(often indicated by a color change to orange/red).

Reagent Addition: Add Sodium tert-butoxide (NaOtBu) to the mixture. Subsequently, add 1-

Bromo-2-chlorobenzene and Cyclopentanone via syringe.

Heating: Heat the reaction mixture to 80–100°C. Monitor the reaction via TLC or GC-MS.

The conversion typically requires 4–12 hours depending on scale.

Quenching: Once the aryl halide is consumed, cool the mixture to room temperature.

Quench by adding saturated ammonium chloride (NH₄Cl) solution.

Work-up: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash

with brine, and dry over anhydrous MgSO₄.

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via

flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2-(2-
Chlorophenyl)cyclopentan-1-one.

Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical bond-forming step.
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Figure 1: Palladium-catalyzed cross-coupling pathway for the synthesis of the target ketone.

Applications in Drug Development
The primary utility of CAS 1242029-81-7 lies in its structural homology to established

dissociative anesthetics.

Arylcycloalkylamine Scaffold Synthesis
This ketone is the direct precursor to N-alkyl-arylcyclopentylamines. By subjecting 2-(2-
Chlorophenyl)cyclopentan-1-one to reductive amination (e.g., with methylamine and

Ti(OiPr)₄/NaBH₄) or a bromination-rearrangement sequence, researchers can synthesize ring-

contracted analogs of Ketamine.

Structure-Activity Relationship (SAR) Logic
In medicinal chemistry, "ring contraction" (moving from a 6-membered cyclohexane to a 5-

membered cyclopentane) is a standard tactic to modify the conformational flexibility and

receptor binding affinity of a drug molecule.

Hypothesis: The cyclopentyl ring alters the vector of the 2-chlorophenyl group relative to the

amine, potentially changing selectivity between NMDA receptor subtypes or reducing

metabolic liability.
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Figure 2: Structural relationship demonstrating the ring-contraction strategy in analog design.

Safety & Regulatory Considerations
Handling: As an alpha-haloaryl ketone derivative, this compound may possess irritant

properties. Standard PPE (gloves, goggles, fume hood) is mandatory.

Regulatory Status: While not always explicitly scheduled as a controlled substance itself, it is

a close structural analog to precursors of Schedule III substances (Ketamine). Researchers

must verify local regulations regarding "masked precursors" or analog acts before

procurement.
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[https://www.benchchem.com/product/b1467557#2-2-chlorophenyl-cyclopentan-1-one-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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